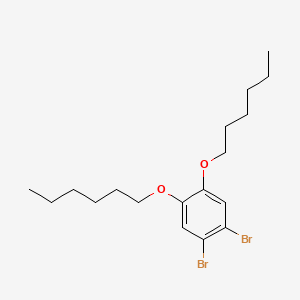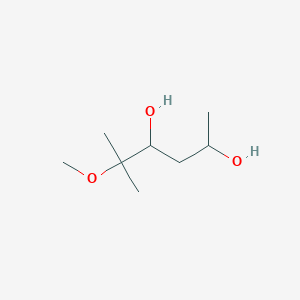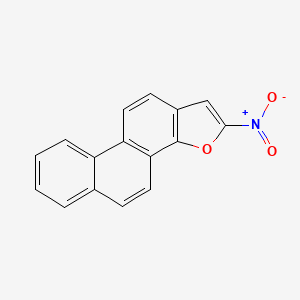
2-Cyano-N-ethyl-2-(methoxyimino)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-ethyl-2-(methoxyimino)acetamide, also known as cymoxanil, is a chemical compound with the molecular formula C₇H₁₀N₄O₃ and a molecular weight of 198.1793 g/mol . It is primarily known for its use as a fungicide in agriculture, particularly for protecting crops like vegetables and fruits from fungal infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-ethyl-2-(methoxyimino)acetamide typically involves the reaction of cyanoacetamide with ethylamine and methoxyamine. The reaction conditions often include the use of solvents such as methanol or dioxane and may require specific temperature and pH conditions to optimize yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The compound is then crystallized and purified using techniques such as recrystallization from methanol/dioxane mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-N-ethyl-2-(methoxyimino)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxime derivatives, while reduction can produce various amine compounds .
Applications De Recherche Scientifique
2-Cyano-N-ethyl-2-(methoxyimino)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its effects on fungal pathogens and its potential use in developing new antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is widely used in agriculture as a fungicide to protect crops from fungal infections
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyano-N-methylacetamide: Used in the synthesis of pyridone compounds and benzimidazoles for pharmaceutical applications.
2-Cyano-N-(4-nitrophenyl)acetamide: Obtained by condensation of 2-nitro aniline with cyanoacetic acid and used in various chemical reactions.
Uniqueness
2-Cyano-N-ethyl-2-(methoxyimino)acetamide is unique due to its dual functionality as both a cyano and methoxyimino compound. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly effective as a fungicide. Its ability to inhibit fungal growth through multiple pathways also sets it apart from other similar compounds .
Propriétés
| 112935-79-2 | |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(ethylamino)-N-methoxy-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-6(10)5(4-7)9-11-2/h3H2,1-2H3,(H,8,10) |
Clé InChI |
GZQYFUBYPOLIBK-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(=NOC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-N-[2-(4-chlorophenyl)ethyl]quinazolin-4-amine](/img/structure/B14300903.png)
![3,5-Dinitro-2-[(1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B14300915.png)



![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)

![Ethanone, 1-[3-(acetyloxy)-4-hydroxyphenyl]-](/img/structure/B14300971.png)


